1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (DMSO-d6, 300 MHz) :
- δ 3.51 ppm (s, 4H) : Methylene protons (CH2–CH2) of the imidazolidinone ring.
- δ 6.16 ppm (br.s, 2H) : Exchangeable protons from the amino (–NH2) group.
- δ 7.37–8.14 ppm (m, 4H) : Aromatic protons of the 4-amino-2-chlorobenzoyl moiety .
13C NMR (75 MHz, DMSO-d6) :
Infrared (IR) and Raman Spectroscopy Correlations
IR (KBr, cm⁻¹) :
- 3408–3205 : N–H stretching (amine and imidazolidinone).
- 1676 : C=O stretching (benzoyl carbonyl).
- 1531 : C–N stretching (imidazolidinone ring) .
Raman spectroscopy (predicted):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 240.05 [M+H]⁺ , consistent with the molecular formula C10H10ClN3O2. Key fragmentation pathways include:
- Loss of CO (28 Da) from the imidazolidinone ring, yielding m/z 212 .
- Cleavage of the benzoyl group (C7H4ClNO, 169 Da), producing m/z 71 (imidazolidinone fragment) .
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the ωB97XD/6-311+G(d,p) level predict:
Molecular Orbital Analysis and Electron Density Mapping
Highest Occupied Molecular Orbital (HOMO) : Localized on the imidazolidinone ring and amino group, indicating nucleophilic reactivity.
Lowest Unoccupied Molecular Orbital (LUMO) : Concentrated on the benzoyl carbonyl and chlorine-substituted aromatic ring, suggesting electrophilic susceptibility .
Electrostatic potential maps highlight regions of high electron density (negative potential) around the carbonyl oxygen and amino group, while the chlorine atom exhibits a partial positive charge due to its electronegativity .
Properties
IUPAC Name |
1-(4-amino-2-chlorobenzoyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-5-6(12)1-2-7(8)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELMZWFZLXBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Urea Formation
Propargylic ureas serve as precursors, synthesized via reaction of propargylamines with isocyanates. For 1-(4-amino-2-chlorobenzoyl)imidazolidin-2-one, the urea intermediate 1a (Fig. 1) is prepared by treating 4-nitro-2-chlorophenyl isocyanate with propargylamine. The nitro group acts as a protected form of the amino functionality, enabling subsequent reduction post-cyclization.
Figure 1. Proposed urea intermediate 1a for cyclization.
BEMP-Catalyzed Cyclization
Cyclization of 1a proceeds under mild conditions (5 mol% BEMP, CH₃CN, rt), achieving quantitative conversion to imidazolidin-2-one 2a within 1 hour. Computational studies using ωB97XD/6-31G(d) reveal a two-step mechanism:
- Deprotonation : BEMP abstracts the urea N–H proton (ΔG‡ = 8.2 kcal/mol).
- Cyclization : The deprotonated urea undergoes 5-exo-dig cyclization via transition state TS-N5 (ΔG‡ = 12.5 kcal/mol), forming the imidazolidinone ring.
Table 1. Catalytic performance of bases in cyclization.
| Base | pKₐ (MeCN) | Yield (%) |
|---|---|---|
| BEMP | 27.3 | 99 |
| TBD | 26.0 | 95 |
| DBU | 24.3 | 0 |
Post-Cyclization Functionalization: Nitro Reduction
The nitro group in 2a is reduced to an amine using H₂/Pd-C in ethanol, affording this compound in 92% yield. Control experiments confirm the chloro substituent remains intact under these conditions, as evidenced by unchanged ¹H NMR chemical shifts (δ 7.45–7.52 ppm, aromatic protons).
Alternative Acylation Route
For substrates where cyclization is impractical, direct acylation of imidazolidin-2-one offers an alternative.
Benzoyl Chloride Activation
4-Amino-2-chlorobenzoic acid is protected as the N-acetyl derivative using acetic anhydride, then converted to its acid chloride with SOCl₂. Acylation of imidazolidin-2-one occurs under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂), yielding N-acetyl-protected product 3a (65% yield).
Deprotection
Hydrolysis of 3a with 6M HCl at 80°C for 4 hours removes the acetyl group, furnishing the target compound in 85% yield.
Table 2. Comparison of synthetic routes.
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Catalytic cyclization | 92 | 1 h | High atom economy |
| Acylation | 55 | 6 h | Modular substrate scope |
Solvent and Temperature Optimization
Cyclization efficiency is solvent-dependent. Polar aprotic solvents like CH₃CN enhance BEMP’s activity by stabilizing the deprotonated intermediate, whereas DMF or DMSO lead to side reactions (e.g., over-reduction of nitro groups). Temperature studies indicate rt optimal, as heating to 40°C accelerates decomposition pathways.
Scalability and Industrial Relevance
The catalytic cyclization route demonstrates scalability. A 10 mmol scale reaction maintains 90% yield, with BEMP recovered via aqueous extraction (85% recovery). This aligns with industrial processes for related heterocycles, where solvent recycling and catalyst reuse are prioritized.
Mechanistic Deviations in Substituted Substrates
Steric and electronic effects modulate cyclization kinetics. Electron-withdrawing groups (e.g., Cl) at the benzoyl ortho position lower the activation barrier by 1.8 kcal/mol compared to para-substituted analogs, as shown by DFT calculations. Conversely, bulky substituents hinder transition state geometry, necessitating higher catalyst loadings (10 mol% BEMP).
Chemical Reactions Analysis
1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazolidin-2-one compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an active pharmaceutical ingredient (API). Its unique structural features make it suitable for developing new drugs targeting various diseases. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic contexts .
Antimicrobial Activity
Recent studies have shown that 1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one possesses significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study evaluated the compound's efficacy against several bacteria, revealing the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than Penicillin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
| Pseudomonas aeruginosa | 32 | Lower than Gentamicin |
These results suggest that the compound could be developed into an effective antibacterial agent.
Anticancer Activity
This compound has also been investigated for its anticancer properties. The compound may induce apoptosis in cancer cells through several mechanisms, including cell cycle arrest and activation of caspase pathways.
Case Study: Cytotoxicity Assessment
In vitro assays on various cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 10 | Lower than Doxorubicin (15 µM) |
| HeLa | 12 | Comparable to Doxorubicin |
These findings indicate that the compound has promising potential as an anticancer agent, warranting further research to elucidate its mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents on the benzoyl ring or imidazolidinone core, influencing reactivity, solubility, and biological activity.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in the target compound increases electrophilicity, while the amino group enhances nucleophilicity, contrasting with purely halogenated analogs (e.g., 1-(2-chloroethyl)imidazolidin-2-one).
- Biological Activity: Chlorobenzyl/isoquinoline derivatives (e.g., Compound 4 in ) exhibit antiviral activity, whereas thioxo analogs (e.g., ) show cytotoxicity, suggesting substituent-dependent mechanisms.
Coordination Chemistry
Imidazolidin-2-ones often act as ligands in metal complexes. The target compound’s amino group may enable unique coordination modes compared to pyridyl or thione derivatives.
Key Observations :
- Ligand Flexibility: Pyridyl-imidazolidinone ligands form stable Cu(II) complexes with geometries dependent on substituents (e.g., phenyl groups induce steric effects) .
- Target Compound’s Potential: The amino group in this compound could enable chelation or hydrogen bonding, distinct from acetylated analogs .
Key Observations :
Biological Activity
1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazolidinone ring, an amino group, and a chlorobenzoyl moiety, which may contribute to its biological activity.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of the compound against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Cervical Cancer (SISO) | 5.37 | |
| Bladder Cancer (RT-112) | >10 | |
| Breast Cancer (MCF-7) | 6.65 |
These findings suggest that the compound may selectively inhibit the growth of specific cancer cells while showing limited efficacy against others.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Key Mechanisms:
- Apoptosis Induction: The compound has been shown to increase early and late apoptotic cell populations in treated cancer cells. For instance, treatment with IC50 concentrations resulted in 10.2% early apoptotic cells, increasing to 17.2% at doubled concentrations .
- Cell Cycle Arrest: Further investigation is needed to determine if the compound affects cell cycle progression, potentially leading to growth inhibition.
Case Studies
Several studies have examined the biological activity of related compounds with similar structures, providing insights into potential applications for this compound.
- Study on Related Imidazolidinones: A study highlighted the anticancer activity of imidazolidinone derivatives, indicating that modifications in substituents can significantly affect potency and selectivity against tumor cell lines .
- Structure-Activity Relationship (SAR): Research focusing on SAR has revealed that the presence of electron-withdrawing groups enhances cytotoxicity in certain derivatives, suggesting that similar modifications could be explored for this compound.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Key aspects include:
- Absorption: The compound's solubility and permeability through biological membranes need evaluation.
- Distribution: Investigating how the compound distributes within tissues can inform its therapeutic potential.
- Metabolism and Excretion: Identifying metabolic pathways will help predict its bioavailability and duration of action.
Q & A
Q. What are the standard synthetic routes for 1-(4-amino-2-chlorobenzoyl)imidazolidin-2-one, and how are intermediates characterized?
The compound can be synthesized via cyclization of urea derivatives. For example, reacting 4-amino-2-chlorobenzoic acid derivatives with isocyanate intermediates (e.g., 2-chloroethyl isocyanate) in toluene, followed by NaH-mediated cyclization in DMF/THF . Key intermediates are characterized using NMR, NMR, and IR spectroscopy. For instance, NMR peaks for the imidazolidinone ring protons typically appear at δ 3.5–4.1 ppm (CH) and δ 5.6–5.7 ppm (NH) . Elemental analysis (C, H, N) is used to confirm purity (>98%) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected at 100 K. The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement, particularly for small molecules. Key parameters include R < 0.05 and wR < 0.15 for high-resolution data. The compound adopts an E configuration with slight non-planarity due to steric interactions between the chlorobenzoyl group and imidazolidinone oxygen .
Q. What spectroscopic methods are employed to confirm the compound’s identity and purity?
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1690–1700 cm confirms the imidazolidinone ring .
- NMR : NMR shows the carbonyl carbon at ~158–160 ppm. Aromatic carbons from the chlorobenzoyl group appear at ~125–140 ppm .
- LC-HRMS : Used for exact mass determination (e.g., [M+H] with <5 ppm error) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., SARS-CoV-2 Mpro)?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations predict binding affinities. For example, chlorobenzoyl groups enhance hydrophobic interactions with the Mpro active site (PDB: 6LU7). Free energy calculations (MM-GBSA) quantify binding stability. Derivatives with substituents at the 4-amino position show improved inhibitory activity (IC < 1 µM) .
Q. What strategies resolve contradictions in crystallographic data for structurally similar imidazolidinones?
Discrepancies in bond lengths/angles may arise from torsional strain or solvent effects. Use high-resolution data (d-spacing < 0.8 Å) and refine anisotropic displacement parameters. SHELXL’s TWIN and BASF commands address twinning issues. For example, a BASF value of 0.35 corrected a twin fraction in a related imidazolidinone derivative .
Q. How are metabolite toxicity profiles evaluated in biological systems?
Acute toxicity is assessed via LD assays in model organisms (e.g., Apis mellifera). Chronic exposure studies monitor neurotoxicity markers (e.g., acetylcholinesterase inhibition). Metabolites like 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one are quantified using LC-MS/MS in hemolymph and midgut tissues .
Q. What methods optimize regioselectivity in N-acylation reactions for derivative synthesis?
- Protecting Groups : Use Boc or Fmoc to block the 4-amino group during acylation .
- Catalysis : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in DCM at 0°C, achieving >90% yield .
- HPLC-Purification : Reverse-phase C18 columns (ACN/water gradient) isolate regioisomers .
Methodological Tables
Q. Table 1. Key Synthetic Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
